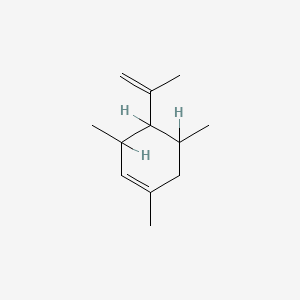

1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Description

1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene is a substituted cyclohexene derivative characterized by three methyl groups at positions 1, 3, and 5, and a 1-methylvinyl group at position 2. Cyclohexene derivatives are broadly studied for applications in medicinal chemistry, catalysis, and material science due to their reactivity and structural versatility .

Properties

CAS No. |

67845-78-7 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

1,3,5-trimethyl-4-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C12H20/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6,10-12H,1,7H2,2-5H3 |

InChI Key |

JARFYGJEQCRGOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC(C1C(=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of a cyclohexene ring with methyl and vinyl substituents. The key steps include:

- Introduction of methyl groups at the 1, 3, and 5 positions of the cyclohexene ring.

- Installation of the 1-methylvinyl group at the 4-position.

- Control of stereochemistry and regiochemistry to ensure the correct substitution pattern.

These transformations are typically achieved through alkylation, vinylation, and cyclization reactions under controlled conditions using catalysts such as Lewis acids.

Specific Synthetic Routes

Although detailed synthetic protocols for this compound are scarce in publicly accessible literature, related compounds such as 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene have documented synthetic approaches that can be adapted. The preparation often involves:

- Starting from methylcyclohexanols or methylcyclohexenes as precursors.

- Acid-catalyzed dehydration of methylcyclohexanols to generate methyl-substituted cyclohexenes.

- Use of vinylation reagents or vinyl group introduction via Wittig or related olefination reactions.

- Application of Lewis acid catalysts (e.g., AlCl3, BF3·OEt2) to promote alkylation and vinylation steps.

- Multi-step one-pot processes to improve yield and reduce purification steps.

Example Preparation Outline (Adapted)

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Alkylation | Methyl iodide or methyl triflate, Lewis acid catalyst | Anhydrous solvent, low temp | Introduction of methyl groups on cyclohexene ring |

| 2 | Dehydration | Acid catalyst (e.g., H2SO4 or p-TsOH) | Reflux | Formation of methyl-substituted cyclohexene via dehydration of methylcyclohexanol |

| 3 | Vinylation (olefination) | Wittig reagent or vinyl Grignard reagent | Anhydrous solvent, inert atmosphere | Installation of 1-methylvinyl group at desired position |

| 4 | Purification and isolation | Chromatography, distillation | Ambient to elevated temp | Isolation of pure this compound |

Catalytic and One-Pot Methods

Recent advances in green chemistry emphasize one-pot multi-step syntheses to improve efficiency and sustainability. For example, one-pot methods using methanol as a solvent and catalytic oxidation steps have been reported for cyclohexane derivatives, which could be adapted for cyclohexene analogs. These methods feature:

- Use of recyclable catalysts such as copper or vanadium complexes.

- Mild reaction conditions to reduce by-products.

- High atom economy and regioselectivity.

Such approaches could potentially be tailored for the synthesis of this compound, though direct literature examples are limited.

Analytical Data and Research Outcomes

Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C12H20 |

| Molecular Weight | 164.29 g/mol |

| CAS Number | 67845-77-6 |

| IUPAC Name | This compound |

| Structure | Cyclohexene ring with methyl groups at 1,3,5 positions and 1-methylvinyl at 4-position |

| Boiling Point | Not explicitly reported; expected to be consistent with substituted cyclohexenes (~150-200 °C range) |

Reaction Behavior

- The vinyl group imparts reactivity typical of alkenes, allowing electrophilic addition and polymerization reactions.

- Methyl substituents influence steric and electronic properties, affecting regioselectivity in further functionalization.

- Lewis acid catalysis enhances alkylation and vinylation steps by activating electrophiles or stabilizing intermediates.

Research Findings Summary

- The compound’s synthesis requires precise control of reaction parameters such as temperature, solvent, and catalyst type to optimize yield and selectivity.

- Multi-step one-pot syntheses and catalytic methods improve sustainability and efficiency.

- The compound’s unique structure suggests potential applications in fragrance chemistry and as intermediates in organic synthesis, though detailed application studies are limited.

- Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are essential for product characterization and purity assessment.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed dehydration | H2SO4, p-TsOH | Simple, high yield for methylcyclohexenes | Limited control over vinyl group installation |

| Lewis acid-catalyzed alkylation | AlCl3, BF3·OEt2 | Enhanced selectivity and yield | Requires careful moisture control |

| Wittig or olefination vinylation | Phosphonium ylides, vinyl Grignard | Precise vinyl group introduction | Multi-step, sensitive reagents |

| One-pot multi-step synthesis | Copper or vanadium catalysts, methanol solvent | Green chemistry approach, efficient | Limited direct examples for target compound |

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding saturated hydrocarbons.

Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Chlorine or bromine in the presence of a radical initiator such as UV light.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the 1-methylvinyl group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

- 1-Methyl-4-(1-methylvinyl)cyclohexene: Differs by lacking methyl groups at positions 3 and 3.

- Cyclohexene : The parent compound (C₆H₁₀) lacks substituents, making it highly reactive in oxidation and hydrogenation but less stable under ambient conditions .

- Dicyclopentadiene (DCPD): A bicyclic terpene with two conjugated double bonds. Its rigidity contrasts with the mono-cyclic, substituted structure of the target compound, affecting applications in polymer chemistry .

- Oxygenated Cyclohexenes (e.g., compounds from Uvaria pandensis) : Contain hydroxyl or ketone groups, enabling hydrogen bonding and bioactivity (e.g., antiproliferative effects), unlike the hydrocarbon-rich target compound .

Physicochemical Properties

Notes:

- Methyl groups in the target compound likely reduce biodegradability compared to the 1-methyl analog .

Key Findings :

- The 1-methyl analog shows moderate aquatic toxicity (LC₅₀ = 38.5 mg/L in Pimephales promelas), suggesting that additional methyl groups in the target compound might exacerbate ecological risks .

- Regulatory data gaps exist for both the target compound and its analogs in major inventories (e.g., AICS, IECSC) .

Q & A

Q. What experimental methodologies are recommended for assessing the acute toxicity of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene?

To evaluate acute toxicity, follow standardized protocols such as OECD Test Guidelines (TG):

- Oral toxicity : Use rodent models (e.g., rats) with LD50 determination. For this compound, oral LD50 in rats is 5,300 mg/kg, classified under Category 4 (low toxicity) .

- Dermal toxicity : Conduct tests on rabbits (OECD TG 402). The compound shows an LD50 >2,000 mg/kg in rabbits, indicating low skin absorption risk .

- Inhalation toxicity : Use vapor exposure models (OECD TG 403). Classified under Category 3 (ATEmix = 2.050 mg/L), requiring controlled vapor concentration setups .

Q. Table 1: Acute Toxicity Data

| Exposure Route | Species | LD50/LC50 | Classification | Evidence ID |

|---|---|---|---|---|

| Oral | Rat | 5,300 mg/kg | Category 4 | |

| Dermal | Rabbit | >2,000 mg/kg | Unclassified | |

| Inhalation | Rat (vapor) | 2.050 mg/L | Category 3 |

Q. How can researchers characterize the environmental persistence of this compound?

Key methodologies include:

Q. Table 2: Environmental Impact Data

| Test Organism | Endpoint | Value | Evidence ID |

|---|---|---|---|

| Pimephales promelas | LC50 (96 hr) | 38.5 mg/L | |

| Daphnia magna | EC50 (48 hr) | 17 mg/L | |

| OECD TG301F | Biodegradation | 41% (14 days) |

Advanced Research Questions

Q. How can conflicting biodegradation data between this compound and structurally similar compounds be resolved?

Discrepancies arise when comparing this compound (41% biodegradation) to dicyclopentadiene (0% in 28 days) . To address this:

- Isomer-specific analysis : Use GC-MS to confirm structural purity, as stereochemistry impacts degradation rates.

- Microbial consortium profiling : Identify microbial communities in biodegradation assays via 16S rRNA sequencing to isolate strain-specific metabolic pathways.

- QSAR modeling : Apply quantitative structure-activity relationships to predict degradation pathways based on substituent effects .

Q. What catalytic systems optimize the oxidation of this compound in synthetic applications?

Advanced oxidation mechanisms involve:

Q. Methodological Recommendations :

- Monitor reaction intermediates using in-situ FTIR or Raman spectroscopy.

- Optimize solvent polarity (e.g., acetonitrile vs. toluene) to control selectivity toward epoxidation vs. allylic oxidation .

Q. How should kinetic models be developed for high-temperature combustion of cyclohexene derivatives?

For combustion studies:

- Ignition delay experiments : Use shock tubes or rapid compression machines at 770–1,360 K and 2–10 atm. Validate models against cyclohexene-air mixture data .

- Mechanistic refinement : Incorporate pressure-dependent rate constants for key pathways (e.g., cyclohexene → cyclohexenyl hydroperoxide) .

Q. Key Findings :

Q. What gaps exist in the regulatory classification of this compound across global inventories?

Current regulatory gaps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.